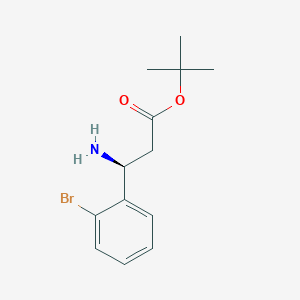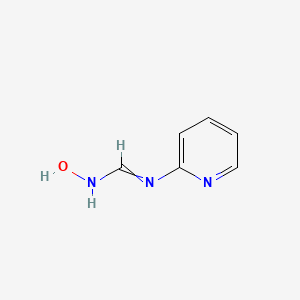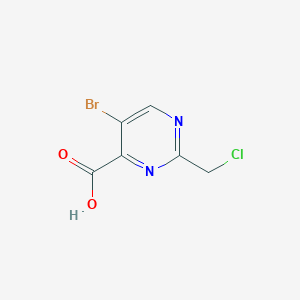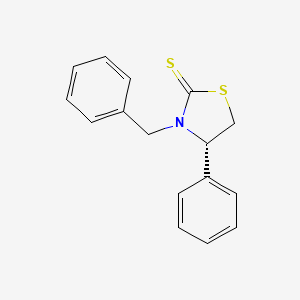
(Tbubrettphos PD(allyl))otf
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound allyl (2-di-tert-butylphosphino-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl)palladium (II) triflate, commonly referred to as (Tbubrettphos PD(allyl))otf, is a pi-allyl catalyst. It is highly active across a range of challenging cross-couplings, including carbon-nitrogen couplings with substrates such as amides and ammonia . This compound is known for its rapid activation and ability to accommodate the extremely bulky tBuBrettPhos ligand, avoiding the formation of carbazole that can suppress reactivity in some coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Tbubrettphos PD(allyl))otf involves the reaction of allyl palladium chloride dimer with the tBuBrettPhos ligand in the presence of silver triflate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature until the formation of the desired product is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(Tbubrettphos PD(allyl))otf undergoes various types of reactions, including:
Cross-coupling reactions: It is highly effective in carbon-nitrogen couplings with substrates like amides and ammonia.
Substitution reactions: The compound can participate in substitution reactions where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amides, ammonia, and other nucleophiles. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and ensure high reactivity .
Major Products Formed
The major products formed from reactions involving this compound are typically cross-coupled products where the allyl group is replaced by the nucleophile, resulting in the formation of new carbon-nitrogen or carbon-carbon bonds .
Aplicaciones Científicas De Investigación
(Tbubrettphos PD(allyl))otf has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (Tbubrettphos PD(allyl))otf involves the rapid activation of the pi-allyl palladium complex, which then participates in cross-coupling reactions. The bulky tBuBrettPhos ligand helps to stabilize the palladium center and prevent the formation of side products that can hinder reactivity . The compound’s effectiveness is attributed to its ability to accommodate large ligands and avoid the formation of carbazole, which can suppress reactivity in some coupling reactions .
Comparación Con Compuestos Similares
(Tbubrettphos PD(allyl))otf can be compared with other similar pi-allyl palladium complexes, such as:
(tBuXPhos PD(allyl))otf: This compound also provides easy activation with efficient delivery of bulky, electron-rich tBuXPhos ligand while avoiding the formation of side products.
(tBuBrettPhos PD(allyl))TfOH salt: Another similar compound that shares the same ligand but differs in the counterion.
The uniqueness of this compound lies in its ability to rapidly activate and accommodate extremely bulky ligands, making it highly effective in challenging cross-coupling reactions .
Propiedades
Fórmula molecular |
C36H56F3O5PPdS |
|---|---|
Peso molecular |
795.3 g/mol |
Nombre IUPAC |
(E)-but-2-ene;ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;palladium(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/C31H49O2P.C4H7.CHF3O3S.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;1-3-4-2;2-1(3,4)8(5,6)7;/h15-21H,1-14H3;3-4H,1H2,2H3;(H,5,6,7);/q;-1;;+2/p-1/b;4-3+;; |
Clave InChI |
NAEVIOVMTRDFDW-NXZCPFRHSA-M |
SMILES isomérico |
C/C=C/[CH2-].CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] |
SMILES canónico |
CC=C[CH2-].CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile](/img/structure/B13904387.png)



![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)


![[4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid](/img/structure/B13904429.png)

